molecular formula C9H7F3O B2760236 4-(2,2,2-Trifluoroethyl)benzaldehyde CAS No. 1360594-78-0

4-(2,2,2-Trifluoroethyl)benzaldehyde

Cat. No.: B2760236
CAS No.: 1360594-78-0
M. Wt: 188.149
InChI Key: PCYNRZZHBBBWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a benzaldehyde moiety, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)benzaldehyde is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2,2,2-trifluoroethyl magnesium bromide in the presence of a catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. It can form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . The trifluoroethyl group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethyl)benzaldehyde is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust chemical intermediates .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYNRZZHBBBWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360594-78-0
Record name 4-(2,2,2-trifluoroethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.